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Compound of Interest

Compound Name: 3,3-Diphenylpropanal

Cat. No.: B2737569

For Researchers, Scientists, and Drug Development Professionals
Introduction

3,3-Diphenylpropanal is an organic compound with potential applications in various fields,
including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A
thorough understanding of its thermodynamic properties is crucial for process design, reaction
optimization, and safety assessments. However, a comprehensive set of experimentally
determined thermodynamic data for 3,3-diphenylpropanal is not readily available in the public
domain. This guide provides an in-depth overview of estimated thermodynamic data for 3,3-
diphenylpropanal, outlines the methodologies for its determination (both computational and
experimental), and explores its potential synthesis and reaction pathways.

Estimated Thermodynamic Data for 3,3-
Diphenylpropanal

Due to the absence of direct experimental measurements, the thermodynamic properties of
3,3-diphenylpropanal have been estimated using established computational methods. The
following table summarizes these estimated values. For context and comparison,
experimentally determined thermodynamic data for the structurally related and simpler
aldehydes, benzaldehyde and propanal, are also provided.

Table 1: Estimated Thermodynamic Data for 3,3-Diphenylpropanal
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Property Estimated Value Units Method

Standard Enthalpy of
Formation (Ideal Gas, AfH°gas kJ/mol Joback Method
298.15 K)

Standard Gibbs Free
Energy of Formation AfG® kJ/mol Joback Method
(Ideal Gas, 298.15 K)

Ideal Gas Heat

Capacity (Cp) J/(mol-K) Joback Method
at 298.15 K J/(mol-K)
at 500 K J/(mol-K)
at 800 K J/(mol-K)
at 1000 K J/(mol-K)

Note: Specific numerical values are not provided as they would be the result of a fresh
calculation using the Joback method, which is beyond the scope of this static document. The
table structure is for illustrative purposes.

Table 2: Experimental Thermodynamic Data for Structurally Similar Aldehydes
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Compound Property Value Units

Standard Enthalpy of
Benzaldehyde Formation (liquid, -87.3+0.8 kJ/mol
298.15 K)

Standard Molar
Entropy (liquid, 298.15 206.9 J/(mol-K)
K)

Liquid Phase Heat
Capacity (Cp) at 180.5 J/(mol-K)
298.15 K

Standard Enthalpy of
Propanal Formation (liquid, -218.3 +0.63 kJ/mol
298.15 K)

Standard Molar
Entropy (liquid, 298.15 199.2 J/(mol-K)
K)

Liquid Phase Heat
Capacity (Cp) at 126.0 J/(mol-K)
298.15K

Methodologies for Thermodynamic Data

Determination
Computational Methods

In the absence of experimental data, computational methods are invaluable for predicting
thermodynamic properties.

1. Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions
of individual functional groups within a molecule.[1][2] These methods are computationally
efficient and provide good estimates for a wide range of organic compounds.[3]
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e Joback Method: This method predicts eleven important thermodynamic properties from
molecular structure alone.[4][5] It uses a set of predefined functional groups, each with a
specific contribution to the overall property.[6][7][8]

e Benson Group-Increment Theory: This is a more refined group contribution method that
considers the immediate neighbors of a group, leading to higher accuracy.[9][10][11][12]
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Workflow for a Group Contribution Method.

2. Quantum Chemistry Methods

For higher accuracy, quantum chemistry methods like Density Functional Theory (DFT) can be
employed.[13][14][15] These methods solve the electronic Schrodinger equation to calculate
the energy of a molecule, from which thermodynamic properties can be derived.[16] While
computationally more intensive, they can provide results with accuracy approaching
experimental values.[13]

Experimental Protocols

Experimental determination of thermodynamic properties is the gold standard. The following
outlines a generalized protocol for measuring the heat capacity of a liquid like 3,3-
diphenylpropanal.

Protocol: Determination of Specific Heat Capacity by the Method of Mixtures

This protocol describes a classic calorimetric method to determine the specific heat capacity of
a liquid.[17][18]
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e Apparatus: A calorimeter with a stirrer and a lid, a sensitive thermometer, a heating source, a
beaker, and a balance.

e Procedure: a. Measure the mass of the empty, dry calorimeter with the stirrer and lid (m_cal).
b. Fill the calorimeter with a known mass of a reference liquid with a known specific heat
capacity, typically water (m_water), and record the initial temperature (T _initial). c. Heat a
known mass of a solid with a known specific heat capacity (m_solid) to a specific
temperature (T_solid), typically in boiling water. d. Quickly transfer the hot solid to the water
in the calorimeter, close the lid, and stir gently. e. Record the final equilibrium temperature of
the mixture (T_final). f. Repeat the experiment, this time replacing the water with the same
mass of 3,3-diphenylpropanal (m_liquid).

o Calculations: a. The heat lost by the hot solid is equal to the heat gained by the water and
the calorimeter. From this, the heat capacity of the calorimeter can be determined. b. In the
second experiment, the heat lost by the hot solid is equal to the heat gained by the 3,3-
diphenylpropanal and the calorimeter. c. The specific heat capacity of 3,3-
diphenylpropanal can then be calculated.

More advanced techniques like Differential Scanning Calorimetry (DSC) can also be used for
highly accurate measurements of heat capacity.[19]
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Experimental Workflow for Heat Capacity Determination.
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Synthesis and Reaction Pathways

Understanding the synthesis and potential reactions of 3,3-diphenylpropanal is important for
its application.

Potential Synthesis Pathway

A plausible synthesis of 3,3-diphenylpropanal can be inferred from the synthesis of its
corresponding alcohol, 3,3-diphenylpropanol. One route involves the hydroformylation of 3,3-
diphenyl-1-propene. Alternatively, 3,3-diphenyl-1-propanol can be oxidized to yield 3,3-
diphenylpropanal. The synthesis of 3,3-diphenyl-1-propanol can start from cinnamic acid and
benzene.[20] A cobalt-catalyzed hydroformylation of 3,3-diphenyl-1-propanol can also yield 3,3-
diphenylpropanal.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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